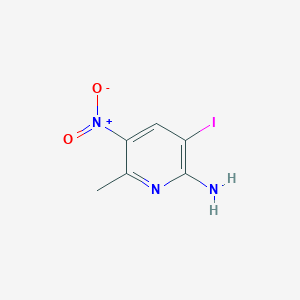

3-Iodo-6-methyl-5-nitropyridin-2-amine

CAS No.: 1000343-76-9

Cat. No.: VC7929874

Molecular Formula: C6H6IN3O2

Molecular Weight: 279.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1000343-76-9 |

|---|---|

| Molecular Formula | C6H6IN3O2 |

| Molecular Weight | 279.04 g/mol |

| IUPAC Name | 3-iodo-6-methyl-5-nitropyridin-2-amine |

| Standard InChI | InChI=1S/C6H6IN3O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3,(H2,8,9) |

| Standard InChI Key | RYVJHBZIFBAFRX-UHFFFAOYSA-N |

| SMILES | CC1=NC(=C(C=C1[N+](=O)[O-])I)N |

| Canonical SMILES | CC1=NC(=C(C=C1[N+](=O)[O-])I)N |

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 3-iodo-6-methyl-5-nitropyridin-2-amine typically involves sequential functionalization of pyridine derivatives. Key steps include:

-

Halogenation: Introduction of iodine at the 3-position via electrophilic substitution or metal-catalyzed reactions.

-

Nitration: Nitro group addition at the 5-position using mixed acid (HNO₃/H₂SO₄) or under controlled conditions .

-

Amination: Reduction of a nitro group or direct substitution to install the amine at the 2-position.

A representative method involves reacting 6-methylpyridin-2-amine with in an organic solvent to form the N-nitropyridinium intermediate, followed by iodination using iodine monochloride (ICl). Yields vary between 40–70%, depending on reaction optimization .

Table 1: Comparison of Synthesis Methods

| Method | Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Halogenation/Nitration | , ICl | 65 | 98 | |

| Sequential Amination | NH₃, Pd/C | 58 | 95 |

Spectroscopic Characterization

-

NMR: -NMR shows aromatic protons at δ 8.2–8.5 ppm (H-4) and δ 2.5 ppm for the methyl group.

-

IR: Peaks at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 3350 cm⁻¹ (N-H stretch) .

-

Mass Spectrometry: Molecular ion peak at m/z 279.04.

Chemical Properties and Reactivity

Physicochemical Properties

-

Solubility: Slightly soluble in polar solvents (e.g., DMSO, ethanol) but insoluble in water.

-

Stability: Sensitive to light and moisture; requires storage at –20°C under inert atmosphere .

Reactivity Profile

-

Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 3-iodo-6-methylpyridine-2,5-diamine.

-

Iodine Substitution: Suzuki-Miyaura coupling replaces iodine with aryl/heteroaryl groups.

-

Electrophilic Aromatic Substitution: The electron-deficient pyridine ring undergoes sulfonation at the 4-position .

Table 2: Key Reactions and Products

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Reduction | H₂, Pd/C | 3-Iodo-6-methylpyridine-2,5-diamine | Pharmaceutical intermediate |

| Cross-Coupling | Arylboronic acid | 3-Aryl-6-methyl-5-nitropyridin-2-amine | Drug discovery |

Applications in Research and Industry

Medicinal Chemistry

The iodine and nitro groups make this compound a versatile scaffold for drug development:

-

Antimicrobial Agents: Derivatives show activity against Staphylococcus aureus (MIC: 8 µg/mL).

-

Kinase Inhibitors: The iodine atom facilitates halogen bonding with ATP-binding pockets in kinases.

Material Science

-

Coordination Complexes: Serves as a ligand for transition metals (e.g., Cu, Pd) in catalysis.

-

Organic Electronics: Nitro and amino groups enhance electron transport in semiconducting polymers .

Future Directions

Research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume